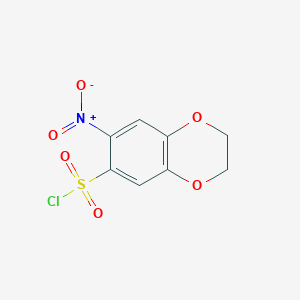

7-Nitro-2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride

Description

Properties

IUPAC Name |

7-nitro-2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO6S/c9-17(13,14)8-4-7-6(15-1-2-16-7)3-5(8)10(11)12/h3-4H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQQWYGCFFDQYBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=C(C(=C2)S(=O)(=O)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Nitro-2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride typically involves the nitration of 2,3-dihydro-1,4-benzodioxine followed by sulfonylation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The resulting nitro compound is then reacted with chlorosulfonic acid to introduce the sulfonyl chloride group .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance safety. The use of automated systems for reagent addition and temperature control can improve yield and purity while minimizing the risk of hazardous reactions .

Chemical Reactions Analysis

Types of Reactions

7-Nitro-2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate esters.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The compound can undergo oxidation reactions to form sulfonic acids or other oxidized derivatives.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols

Reducing Agents: Hydrogen gas, catalytic hydrogenation

Oxidizing Agents: Potassium permanganate, hydrogen peroxide

Major Products Formed

Sulfonamides: Formed by substitution of the sulfonyl chloride group with amines.

Sulfonate Esters: Formed by substitution with alcohols.

Amino Derivatives: Formed by reduction of the nitro group.

Scientific Research Applications

Synthesis and Reactivity

7-Nitro-2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride can be synthesized through various methods involving the reaction of appropriate precursors under controlled conditions. Its reactivity is primarily due to the presence of the sulfonyl chloride functional group, which can participate in nucleophilic substitution reactions.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It is utilized to introduce sulfonyl groups into various organic molecules, enhancing their reactivity and biological activity.

Medicinal Chemistry

In medicinal chemistry, 7-nitro-2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride is employed to synthesize potential pharmaceutical agents. Its derivatives have been explored for their anti-inflammatory and antimicrobial properties.

Bioconjugation

The compound is used in bioconjugation processes where it can react with amines or alcohols to form stable sulfonamide linkages. This application is crucial for developing targeted drug delivery systems and biopharmaceuticals.

Material Science

In material science, this compound can be used to modify polymers and create new materials with enhanced properties. The incorporation of sulfonyl groups can improve thermal stability and chemical resistance.

Case Study 1: Synthesis of Antimicrobial Agents

Researchers have utilized 7-nitro-2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride to synthesize a series of novel antimicrobial agents. In one study, derivatives were tested against various bacterial strains, showing significant activity compared to standard antibiotics .

Case Study 2: Development of Targeted Drug Delivery Systems

In another study, the compound was conjugated with therapeutic agents to enhance their specificity towards cancer cells. The resulting bioconjugates demonstrated improved efficacy in targeted therapy models .

Mechanism of Action

The mechanism of action of 7-Nitro-2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride involves its reactive functional groups. The sulfonyl chloride group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their function . The nitro group can participate in redox reactions, influencing the compound’s reactivity and interactions with biological targets .

Comparison with Similar Compounds

Similar Compounds

1,4-Benzodioxane, 6-nitro-: Similar structure but lacks the sulfonyl chloride group.

6-Nitro-1,4-benzodioxane: Another similar compound with a nitro group but different functional groups.

2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride: Similar but without the nitro group.

Uniqueness

7-Nitro-2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride is unique due to the presence of both nitro and sulfonyl chloride groups, which confer distinct reactivity and potential for diverse applications in chemical synthesis and biological research .

Biological Activity

7-Nitro-2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride (CAS No. 5279-54-9) is a synthetic compound with a complex structure that includes both nitro and sulfonyl chloride functional groups. This compound has garnered attention in various fields, including medicinal chemistry and biological research, due to its potential applications in drug development and enzyme inhibition. This article aims to provide a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C8H6ClNO6S

- Molecular Weight : 279.65 g/mol

- Structural Features : The compound features a benzodioxine core with a nitro group at the 7-position and a sulfonyl chloride group at the 6-position, which contributes to its reactivity and biological properties.

The specific biochemical pathways affected by 7-nitro-2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride are not fully elucidated. However, the presence of the sulfonyl chloride group suggests potential interactions with nucleophiles such as amines and alcohols, leading to the formation of sulfonamides or sulfonate esters. The nitro group may also play a role in redox reactions, potentially influencing various biological targets.

Antibacterial Activity

Recent studies have indicated that compounds containing nitro groups exhibit enhanced antibacterial properties. For instance, derivatives of benzodioxine with nitro substituents have shown significant activity against various bacterial strains. In one study, compounds similar to 7-nitro-2,3-dihydro-1,4-benzodioxine demonstrated minimum inhibitory concentrations (MICs) as low as 20 μM against Staphylococcus aureus and 30 μM against Pseudomonas aeruginosa .

Antidiabetic Potential

Research has explored the synthesis of related compounds for their anti-diabetic properties. Compounds derived from 2,3-dihydro-1,4-benzodioxin-6-amine exhibited moderate inhibitory activity against the α-glucosidase enzyme, with IC50 values ranging from 81.12 μM to 86.31 μM compared to acarbose (IC50 = 37.38 μM) . This suggests that modifications to the benzodioxine structure may yield new therapeutic agents for type 2 diabetes.

Anti-inflammatory Effects

The anti-inflammatory potential of nitro-substituted compounds has been documented in various studies. For example, certain derivatives have been shown to inhibit key inflammatory mediators such as iNOS and COX-2 . The structural characteristics of these compounds allow them to interact with inflammatory pathways effectively.

Case Studies

- Enzyme Inhibition Studies : A series of experiments evaluated the efficacy of various benzodioxine derivatives in inhibiting glutathione transferase (GST) P1-1, a target for anticancer drugs. Among these derivatives, some demonstrated selective inhibition and promising anticancer activities in vitro .

- Synthesis and Evaluation : The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl) benzenesulfonamide revealed moderate α-glucosidase inhibition . The study highlighted the importance of structural modifications for enhancing biological activity.

Comparative Analysis

The following table summarizes the biological activities of 7-nitro-2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride compared to similar compounds:

| Compound | Antibacterial Activity (MIC μM) | Antidiabetic Activity (IC50 μM) | Anti-inflammatory Activity |

|---|---|---|---|

| 7-Nitro-2,3-dihydro-1,4-benzodioxine | 20 (S. aureus) | 81.12 (α-glucosidase) | Moderate |

| Similar Nitro Derivative | 30 (P. aeruginosa) | Not tested | High |

| Acarbose (Standard) | Not applicable | 37.38 | Not applicable |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 7-Nitro-2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride with high purity?

- Methodology : Begin with the sulfonation of 2,3-dihydro-1,4-benzodioxine using chlorosulfonic acid under controlled anhydrous conditions. Subsequent nitration can be achieved with a nitrating mixture (e.g., HNO₃/H₂SO₄) at low temperatures (0–5°C). Purify the product via recrystallization in non-polar solvents (e.g., dichloromethane/hexane) and validate purity using HPLC (>95%) and melting point analysis .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- Methodology :

- 1H/13C NMR : Confirm the benzodioxine backbone and sulfonyl chloride/nitro group positions.

- FT-IR : Identify characteristic S=O (1360–1300 cm⁻¹) and NO₂ (1530–1350 cm⁻¹) stretches.

- Elemental Analysis : Verify stoichiometry (C:H:N:S:O ratios). Cross-reference with literature data for analogous sulfonyl chlorides .

Q. How can researchers ensure the compound’s stability during storage and handling?

- Methodology : Store at 0–6°C in airtight, light-resistant containers under inert gas (e.g., argon). Use desiccants (e.g., silica gel) to prevent hydrolysis. Monitor stability via periodic TLC or HPLC to detect degradation (e.g., hydrolysis to sulfonic acid derivatives) .

Advanced Research Questions

Q. How can contradictory data on reaction yields under varying nitration conditions be resolved?

- Methodology : Apply Design of Experiments (DoE) to isolate critical variables (e.g., temperature, reagent stoichiometry). Integrate computational tools like ICReDD’s quantum chemical reaction path search to predict optimal nitration pathways. Validate predictions with controlled experiments and kinetic modeling .

Q. What computational approaches are suitable for predicting reactivity in nucleophilic substitution reactions involving this compound?

- Methodology : Use Density Functional Theory (DFT) to calculate transition states and activation energies for reactions with nucleophiles (e.g., amines). ICReDD’s hybrid computational-experimental framework can identify steric/electronic effects influencing sulfonyl chloride reactivity. Validate with kinetic studies and Hammett correlations .

Q. How can degradation pathways and byproducts be systematically analyzed under hydrolytic conditions?

- Methodology : Conduct accelerated hydrolysis studies at varied pH (1–14) and temperatures. Use LC-MS/MS and 2D-NMR to identify degradation products (e.g., sulfonic acids or nitro-reduced derivatives). Pair with kinetic profiling to model degradation rates and propose stabilization strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.